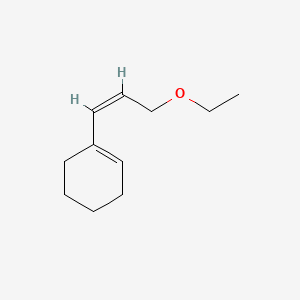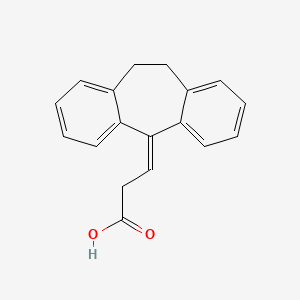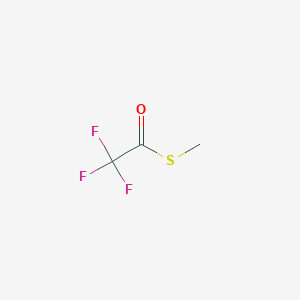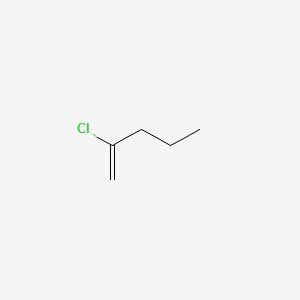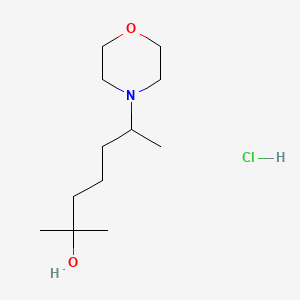
alpha,alpha,epsilon-Trimethyl-4-morpholinepentanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha,epsilon-Trimethyl-4-morpholinepentanol hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a morpholine ring, a pentanol chain, and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,epsilon-Trimethyl-4-morpholinepentanol hydrochloride typically involves multiple steps, including the formation of the morpholine ring and the subsequent attachment of the pentanol chain and methyl groups. Common synthetic routes may include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Attachment of the Pentanol Chain: The pentanol chain can be introduced through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the morpholine ring.
Introduction of Methyl Groups: Methyl groups can be added via alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,alpha,epsilon-Trimethyl-4-morpholinepentanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the pentanol chain is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Alpha,alpha,epsilon-Trimethyl-4-morpholinepentanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of alpha,alpha,epsilon-Trimethyl-4-morpholinepentanol hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to active sites or allosteric sites.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Involvement in metabolic or signaling pathways, affecting cellular processes such as proliferation, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Alpha,alpha,epsilon-Trimethyl-4-morpholinepentanol hydrochloride can be compared with other similar compounds, such as:
Morpholine Derivatives: Compounds with similar morpholine rings but different substituents.
Pentanol Derivatives: Compounds with similar pentanol chains but different ring structures.
Methylated Compounds: Compounds with multiple methyl groups but different core structures.
Unique Features
Structural Complexity: The combination of a morpholine ring, pentanol chain, and multiple methyl groups makes it unique.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields.
List of Similar Compounds
- Morpholine
- Pentanol
- Trimethylamine
- N-Methylmorpholine
Propriétés
Numéro CAS |
37096-91-6 |
|---|---|
Formule moléculaire |
C12H26ClNO2 |
Poids moléculaire |
251.79 g/mol |
Nom IUPAC |
2-methyl-6-morpholin-4-ylheptan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-11(5-4-6-12(2,3)14)13-7-9-15-10-8-13;/h11,14H,4-10H2,1-3H3;1H |
Clé InChI |
RNGLWEZAGXCOFC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)O)N1CCOCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


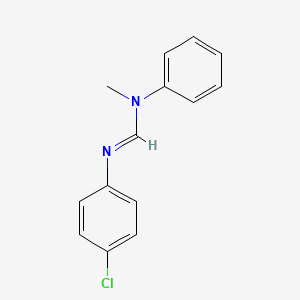
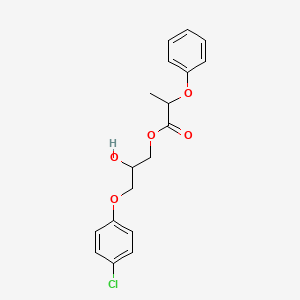
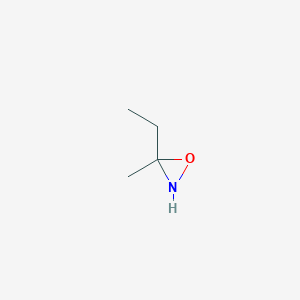
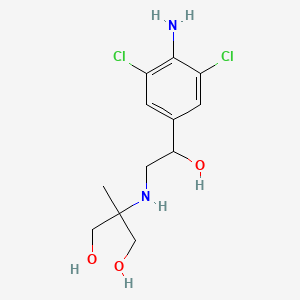
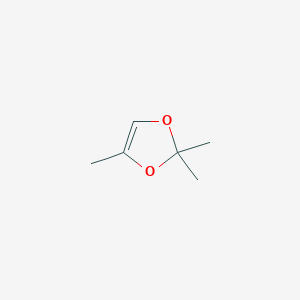

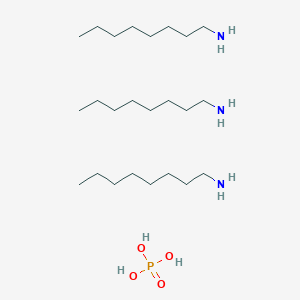
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

